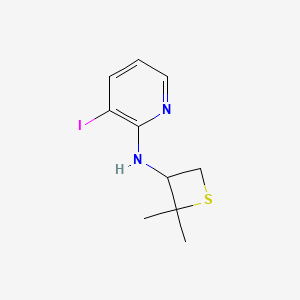
N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine is a heterocyclic compound that contains both sulfur and iodine atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine typically involves the formation of the thietane ring followed by the introduction of the iodine and pyridine moieties. One common method includes the reaction of 2,2-dimethylthiirane with appropriate reagents to form the thietane ring, followed by iodination and subsequent coupling with a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom in the thietane ring can undergo oxidation to form sulfoxides or sulfones.
Ring-Opening Reactions: The thietane ring can be opened under certain conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Ring-Opening: Acidic or basic conditions can facilitate the ring-opening reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Ring-Opening: Various linear or cyclic compounds depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of sulfur and iodine-containing compounds on biological systems.
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine is not well-documented. it is likely to interact with biological molecules through its sulfur and iodine atoms, potentially affecting various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, which is similar to the thietane ring in N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine.
Iodopyridine Derivatives: Compounds containing an iodopyridine moiety.
Uniqueness
This compound is unique due to the combination of the thietane ring and the iodopyridine moiety, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H13IN2S |
|---|---|
Molekulargewicht |
320.20 g/mol |
IUPAC-Name |
N-(2,2-dimethylthietan-3-yl)-3-iodopyridin-2-amine |
InChI |
InChI=1S/C10H13IN2S/c1-10(2)8(6-14-10)13-9-7(11)4-3-5-12-9/h3-5,8H,6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
PIYCVZPFALFKMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CS1)NC2=C(C=CC=N2)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


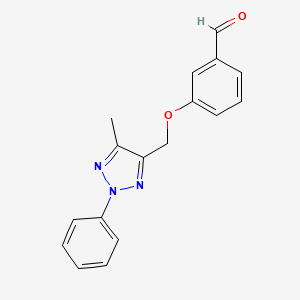
![1-[6-(cyclohexylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide](/img/structure/B12943882.png)
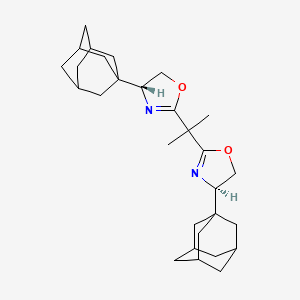
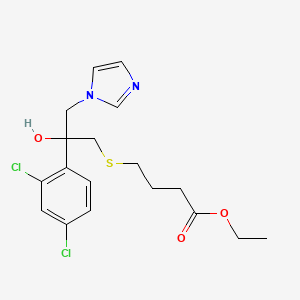
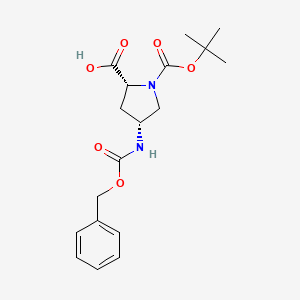

![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)

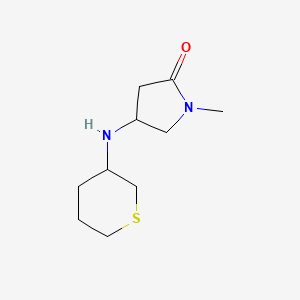
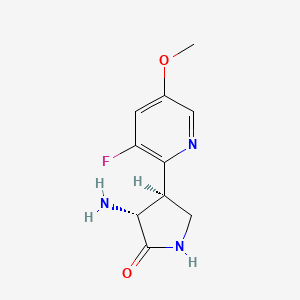
![2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione](/img/structure/B12943919.png)



